2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine
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Overview
Description
2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine is a complex organic compound characterized by the presence of both amino and sulfanyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination: Introduction of the amino group to the aromatic ring.
Thioether Formation: Introduction of the sulfanyl group to the aromatic ring.
Coupling Reactions: Combining the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated, nitrated derivatives.
Scientific Research Applications
2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid.
- **2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; methylamine.
Uniqueness
2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H38N2O2S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-ethylethanamine;2-(2,3,4-trimethylanilino)-3-(2,3,4-trimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C21H27NO2S.C4H11N/c1-12-7-9-18(16(5)14(12)3)22-19(21(23)24)11-25-20-10-8-13(2)15(4)17(20)6;1-3-5-4-2/h7-10,19,22H,11H2,1-6H3,(H,23,24);5H,3-4H2,1-2H3 |
InChI Key |
RZIKMJDPEDPWSV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CC1=C(C(=C(C=C1)NC(CSC2=C(C(=C(C=C2)C)C)C)C(=O)O)C)C |
Origin of Product |
United States |
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